(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a benzofuran ring, a thiazole ring, and a triazole ring
Preparation Methods
The synthesis of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps, typically starting with the preparation of the benzofuran and thiazole intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to interact with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its bioactivity.
Comparison with Similar Compounds
When compared to similar compounds, (5E)-5-(2-butoxybenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of structural features. Similar compounds include:
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor for various chemical reactions.
Acetylacetone: Another compound with a similar structure, used in various chemical applications.
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making this compound unique in its applications and properties.
Properties
CAS No. |
624725-98-0 |
---|---|
Molecular Formula |
C24H21N3O3S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(5E)-5-[(2-butoxyphenyl)methylidene]-2-(3-methyl-1-benzofuran-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H21N3O3S/c1-3-4-13-29-18-11-7-5-9-16(18)14-20-23(28)27-24(31-20)25-22(26-27)21-15(2)17-10-6-8-12-19(17)30-21/h5-12,14H,3-4,13H2,1-2H3/b20-14+ |
InChI Key |
VPCUNDBZLOHKTM-XSFVSMFZSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=C(C5=CC=CC=C5O4)C)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.